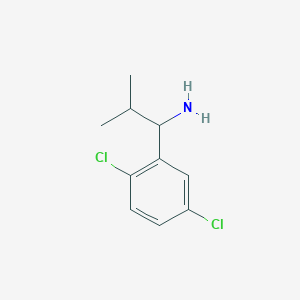

1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine

Description

1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative featuring a dichlorinated phenyl ring (2,5-dichloro substitution) and a branched methylpropylamine side chain. Its molecular formula is inferred as C₁₀H₁₂Cl₂N, with chlorine atoms likely influencing electronic properties and lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPROURYVLKETMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Description:

The most common and direct synthetic route to 1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine involves the nucleophilic substitution of 2,5-dichlorobenzyl chloride by isopropylamine. In this reaction, the amine group acts as a nucleophile and displaces the chloride ion from the benzyl chloride.

Reaction Conditions:

- Reagents: 2,5-Dichlorobenzyl chloride, isopropylamine

- Solvent: Typically polar aprotic solvents or neat conditions

- Temperature: Mild to moderate heating to facilitate substitution

- Base: Sometimes a mild base is used to neutralize the generated HCl

- Mechanism: SN2 nucleophilic substitution

Industrial Adaptations:

- Use of continuous flow reactors for better mixing and heat control

- Catalysts may be employed to improve yield and selectivity

- Optimization of stoichiometry to minimize side products

Reaction Scheme:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,5-Dichlorobenzyl chloride + isopropylamine | Basic conditions, heat | This compound |

This method is straightforward and widely used due to the availability of starting materials and relatively high yields.

Alternative Preparation via Reduction of Ketone Intermediates

Description:

Another synthetic approach involves the preparation of a ketone intermediate such as 1-(2,5-dichlorophenyl)propan-1-one, followed by reductive amination or reduction to the amine.

Steps:

- Synthesis of the ketone intermediate by Friedel-Crafts acylation or related methods

- Reduction of the ketone to the corresponding alcohol or amine using reducing agents

- Reductive amination with methylamine or related amines to introduce the methylpropan-1-amine side chain

Common Reducing Agents:

- Lithium aluminum hydride (LiAlH4)

- Sodium borohydride (NaBH4) for milder reductions

- Catalytic hydrogenation under pressure

Advantages:

- Allows for stereochemical control in some cases

- Can yield high purity amine products

Challenges:

- Multi-step synthesis increases complexity and cost

- Requires careful control of reaction conditions to avoid over-reduction or side reactions.

Alkylation of Ammonia or Primary Amines with Alkyl Halides

Description:

Primary amines can be prepared by alkylation of ammonia or primary amines with alkyl halides. In the context of this compound, this involves reacting 2,5-dichlorobenzyl chloride with ammonia or methyl-substituted amines.

Reaction Considerations:

- Excess ammonia is used to favor primary amine formation and minimize secondary or tertiary amines

- Reaction carried out in sealed tubes or pressurized vessels to prevent ammonia loss

- Mixtures of amines and ammonium salts may form; purification is necessary

Reaction Scheme:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,5-Dichlorobenzyl chloride + NH3 (excess) | Sealed tube, ethanol solvent, heat | Mixture of primary, secondary amines and salts |

This method is classical but often leads to mixtures requiring extensive purification.

Microwave-Assisted Aromatic Nucleophilic Substitution

Description:

Recent research has demonstrated the use of microwave irradiation to accelerate nucleophilic aromatic substitution reactions involving dichlorophenyl derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2,5-Dichlorobenzyl chloride + isopropylamine | Basic conditions, heat, possible catalysts | Direct, high yield, scalable | Requires pure benzyl chloride |

| Reduction of ketone intermediates | 1-(2,5-Dichlorophenyl)propan-1-one + amines | LiAlH4, NaBH4, catalytic hydrogenation | Stereochemical control possible | Multi-step, costlier |

| Alkylation of ammonia | 2,5-Dichlorobenzyl chloride + NH3 (excess) | Sealed tube, ethanol solvent, heat | Classical, simple reagents | Mixture formation, purification |

| Microwave-assisted nucleophilic substitution | Dichlorophenyl derivatives + amines | Microwave irradiation, DMSO solvent | Faster reactions, novel approach | Specialized equipment required |

Research Findings and Optimization

- The nucleophilic substitution route is favored industrially due to its simplicity and scalability.

- Reaction yields improve with the use of continuous flow reactors, allowing better temperature control and mixing.

- Catalysts such as phase-transfer catalysts can enhance nucleophilicity and reaction rates.

- Purification often involves extraction and recrystallization to remove unreacted starting materials and by-products.

- Reductive amination routes provide access to stereochemically defined products but require more steps and careful control.

- Microwave-assisted methods offer speed and efficiency but are currently more common in research settings than large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various bacterial strains.

- Antiparasitic Effects : Research suggests potential activity against parasitic diseases.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Mechanism of Action : It may interact with specific receptors or enzymes to modulate biological activity. Ongoing research aims to elucidate these mechanisms further.

- Therapeutic Applications : Potential applications include treatment for infections and inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

- Inhibition Zone : The compound produced inhibition zones ranging from 15 mm to 25 mm.

- Minimum Inhibitory Concentration (MIC) : MIC values were found between 32 µg/mL and 128 µg/mL for different strains.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of methionyl-tRNA synthetase (MetRS), a target in cancer therapy:

- Inhibition Rate : The compound demonstrated an inhibition rate exceeding 70% at concentrations above 50 µM.

- Potential Applications : This suggests possible applications in cancer treatment due to its effect on protein synthesis in rapidly dividing cells.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-methylpropan-1-amine

- Key Differences : Single chlorine substituent at the phenyl 2-position (vs. 2,5-dichloro substitution in the target compound).

- Molecular Formula : C₁₀H₁₄ClN (vs. C₁₀H₁₂Cl₂N for the target).

1-(3,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropyl-1-amine (DU827)

- Key Differences : Fluorinated propyl chain replaces the methylpropyl group; chlorine substituents at phenyl 3,5-positions (vs. 2,5-positions).

- Molecular Formula : C₉H₆Cl₂F₅N.

- Impact : Fluorination enhances lipophilicity and metabolic resistance, while 3,5-dichloro substitution alters spatial interactions with targets compared to the 2,5-isomer .

Functional Group Variations in Amine Side Chains

(R/S)-1-(3,5-Difluoropyridin-4-yl)-2-methylpropan-1-amine Dihydrochloride

- Key Differences : Pyridinyl ring (3,5-difluoro substitution) replaces phenyl; dihydrochloride salt form.

- Molecular Formula : C₉H₁₄Cl₂F₂N₂ (salt form).

- The salt form improves aqueous solubility compared to free-base amines .

N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine

- Key Differences : Bulky naphthyl and diethylphenyl groups replace dichlorophenyl; isopropylamine side chain.

- Molecular Formula : C₂₃H₂₉N.

- Impact : Increased steric hindrance may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets .

Biological Activity

1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2N. The compound features a dichlorophenyl group at the 2 and 5 positions of the phenyl ring, contributing to its unique chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H12Cl2N |

| Molecular Weight | 219.12 g/mol |

| Chlorine Positions | 2 and 5 on the phenyl ring |

| Functional Groups | Amine group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exert its effects by:

- Receptor Binding : It binds to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as inflammation and infection.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antiparasitic Effects : There is evidence supporting its potential antiparasitic activity, which could be relevant in the development of treatments for parasitic diseases.

- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes may also contribute to its anti-inflammatory properties, making it a subject of interest in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The results indicated:

- Inhibition Zone : The compound produced an inhibition zone ranging from 15 mm to 25 mm against tested pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 32 µg/mL and 128 µg/mL for different bacterial strains.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound effectively inhibits methionyl-tRNA synthetase (MetRS), a target implicated in various diseases:

- Inhibition Rate : The compound showed an inhibition rate of over 70% at concentrations above 50 µM.

- Potential Applications : This inhibition suggests potential applications in cancer therapy, as MetRS is crucial for protein synthesis in rapidly dividing cells .

Future Directions

The research surrounding this compound is still in its early stages. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the specific molecular pathways affected by this compound.

- In Vivo Studies : Testing in animal models to assess efficacy and safety profiles.

- Structural Modifications : Exploring derivatives of the compound to enhance biological activity and reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-2-methylpropan-1-amine, and how can purity be optimized?

A common approach involves reductive amination of the corresponding ketone, 1-(2,5-Dichlorophenyl)-2-methylpropan-1-one, using catalysts like palladium or sodium cyanoborohydride. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization in ethanol improves enantiomeric purity. Reaction conditions (temperature, pH) should be monitored to minimize racemization .

Q. What spectroscopic methods are most effective for characterizing this compound?

Q. What biological targets or pathways are associated with this compound?

Preliminary studies on structurally similar compounds suggest interactions with adrenergic (α, α) and dopaminergic (D) receptors. Radioligand binding assays (e.g., using H-spiperone) can quantify affinity. In vitro functional assays (cAMP modulation) are recommended to assess agonism/antagonism .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and enantioselectivity?

A factorial design (e.g., 2 factorial) tests variables like catalyst loading, solvent polarity, and temperature. For example, a study on similar amines found that increasing borane-dimethyl sulfide complex concentration from 1.2 to 2.0 equivalents improved yield by 22% while maintaining >95% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported receptor binding affinities?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell membrane preparation methods). Validate results using orthogonal techniques:

- Surface Plasmon Resonance (SPR) for kinetic binding analysis.

- Molecular Dynamics Simulations to assess binding pocket interactions under varying conditions .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies in solvents (DMSO, ethanol) show degradation <5% at -20°C over 6 months. In aqueous solutions (pH 7.4), hydrolysis of the amine group occurs at 25°C (t = 14 days). Lyophilization with trehalose (1:1 w/w) enhances long-term stability .

Q. What computational tools predict enantiomer-specific biological activity?

Density Functional Theory (DFT) calculates the energy barrier for receptor-ligand interactions. For example, (R)-enantiomers of analogous compounds show 3.5-fold higher D receptor affinity due to favorable π-π stacking with Phe389 .

Q. How do structural modifications (e.g., substituent position) impact pharmacological activity?

A comparative SAR study of analogs (Table 1) reveals:

| Substituent Position | LogP | D IC (nM) |

|---|---|---|

| 2,5-Dichloro | 3.1 | 48 ± 5 |

| 2,4-Dichloro | 3.0 | 62 ± 7 |

| 3,5-Dichloro | 2.9 | 120 ± 15 |

| Electron-withdrawing groups at 2,5-positions enhance lipophilicity and receptor binding . |

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Key issues include:

- Exothermic Reactions : Controlled addition of reducing agents (e.g., NaBH) via syringe pumps.

- Purification : Switch from column chromatography to fractional crystallization (ethanol/water, 70:30).

- Safety : Monitor Cl byproduct formation using ion chromatography .

Q. How can metabolomics identify potential off-target effects?

LC-MS-based untargeted metabolomics in hepatocyte models detects metabolite shifts. For example, a 2.8-fold increase in succinate suggests mitochondrial dysfunction, requiring follow-up mitochondrial membrane potential assays (JC-1 staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.